5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
Research has demonstrated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their anticancer activities. The study aimed to enhance the biological activity of 1,3,4-oxadiazole derivatives through the incorporation of a tetrahydropyridine (THP) moiety, known for its potential in improving pharmacological profiles. This approach led to the development of novel compounds evaluated for their cytotoxicity against breast cancer cell lines, displaying moderate activity and indicating the therapeutic potential of these synthesized compounds in cancer treatment (Redda & Gangapuram, 2007).
Antimicrobial and Antifungal Activities
The development and evaluation of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been documented, with these compounds undergoing testing for antibacterial and antifungal activities. This research underscores the antimicrobial potential of azetidinone derivatives, contributing to the search for new antibacterial and antifungal agents (Shah et al., 2014).
Role in Organic Light-Emitting Diodes (OLEDs)
Another interesting application is found in the field of electronics, where oxadiazole derivatives, such as those containing pyridinyl groups, have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds have demonstrated significant efficiency as electron-transporting and exciton-blocking materials, contributing to the development of high-efficiency OLEDs with reduced driving voltages and improved performance across the spectrum of basic colors (Shih et al., 2015).
Antimicrobial and Antitubercular Agents
Furthermore, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to understand their mechanisms, highlighting their potential as antitubercular agents, with some compounds showing good activity against various bacterial strains, including M. tuberculosis (Shingare et al., 2022).
Mechanism of Action
Target of Action
The compound “5-(1-((4-(Tert-butyl)phenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole” could potentially interact with a variety of biological targets due to its complex structure. The presence of a tert-butyl group, a phenyl group, and a pyridinyl group suggests that it might interact with hydrophobic pockets in proteins .
Mode of Action
The mode of action would depend on the specific target of the compound. It could potentially act as an inhibitor, an agonist, or an antagonist, among other roles .
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways depending on its specific target. For example, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its size, charge, lipophilicity, and the presence of functional groups. For example, the presence of a tert-butyl group might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. For example, if it acts as an enzyme inhibitor, it could reduce the activity of the enzyme and affect the cellular processes that the enzyme is involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
5-[1-(4-tert-butylphenyl)sulfonylazetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-20(2,3)16-6-8-17(9-7-16)28(25,26)24-12-15(13-24)19-22-18(23-27-19)14-5-4-10-21-11-14/h4-11,15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMRIVIAWTHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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